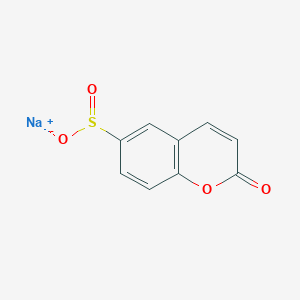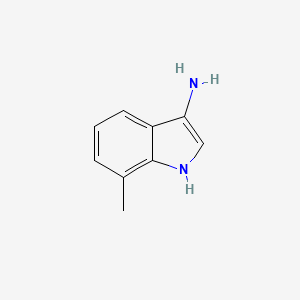
7-methyl-1H-indol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-1H-indol-3-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, making them important in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1H-indol-3-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the cyclization of ortho-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction typically requires a catalyst such as methanesulfonic acid and is carried out under reflux conditions in methanol .
Chemical Reactions Analysis
Types of Reactions
7-methyl-1H-indol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
7-methyl-1H-indol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methyl-1H-indol-3-amine involves its interaction with various molecular targets and pathways. It can bind to multiple receptors, influencing cell signaling pathways and leading to effects such as apoptosis (programmed cell death) and inhibition of cell proliferation . The compound’s ability to inhibit tubulin polymerization makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- Indole-3-carbinol
- 3,3’-Diindolylmethane
- Indole-3-acetic acid
Uniqueness
7-methyl-1H-indol-3-amine is unique due to its specific methyl substitution at the 7th position, which can influence its biological activity and chemical reactivity. This substitution can enhance its binding affinity to certain receptors and alter its pharmacokinetic properties compared to other indole derivatives .
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
7-methyl-1H-indol-3-amine |
InChI |
InChI=1S/C9H10N2/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-5,11H,10H2,1H3 |
InChI Key |
JZAXROKMYYBGLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole](/img/structure/B13206967.png)
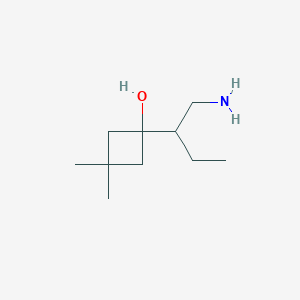
![Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate](/img/structure/B13206980.png)
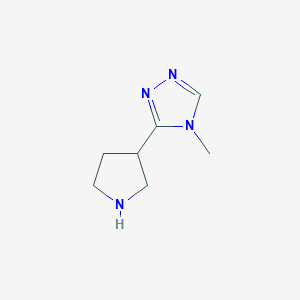
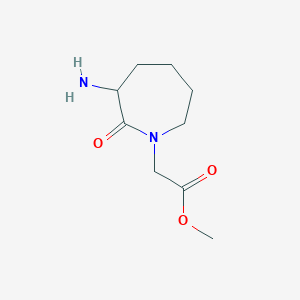
![(2E)-3-[3-ethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13206999.png)
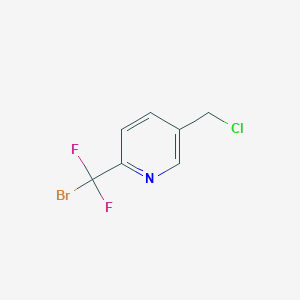
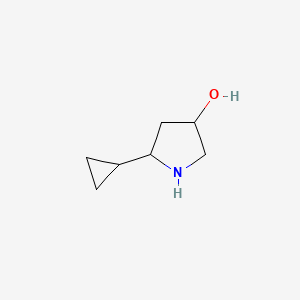
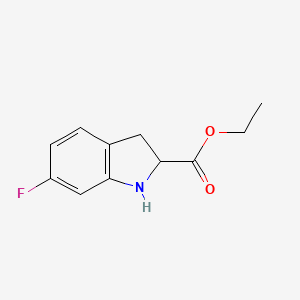
amine](/img/structure/B13207035.png)
![2-[5-Nitro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13207040.png)
![Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B13207052.png)
